![molecular formula C12H20N4O2Si2 B14651585 2,4-Bis[(trimethylsilyl)oxy]pteridine CAS No. 50255-86-2](/img/structure/B14651585.png)
2,4-Bis[(trimethylsilyl)oxy]pteridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Bis[(trimethylsilyl)oxy]pteridine is a chemical compound that belongs to the class of pteridines. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . The trimethylsilyl groups attached to the pteridine core enhance the compound’s stability and reactivity, making it valuable in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[(trimethylsilyl)oxy]pteridine typically involves the reaction of pteridine derivatives with trimethylsilylating agents. Common reagents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide, which react with hydroxyl groups on the pteridine ring to form the trimethylsiloxy groups .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale reactions using similar reagents and conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the compound’s consistency and purity .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Bis[(trimethylsilyl)oxy]pteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the pteridine core.
Reduction: Reduction reactions can convert the compound into more reduced forms of pteridine.
Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pteridine oxides, while substitution reactions can yield a variety of pteridine derivatives .
Aplicaciones Científicas De Investigación
2,4-Bis[(trimethylsilyl)oxy]pteridine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2,4-Bis[(trimethylsilyl)oxy]pteridine involves its interactions with molecular targets such as enzymes and receptors. The trimethylsilyl groups enhance the compound’s ability to interact with these targets, potentially modulating their activity and leading to various biological effects . The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or cellular signaling processes .
Comparación Con Compuestos Similares
Pteridine: The parent compound without the trimethylsilyl groups.
Tetrahydrobiopterin: A naturally occurring pteridine derivative involved in various enzymatic reactions.
Lumazine: Another pteridine derivative with distinct biological functions.
Uniqueness: 2,4-Bis[(trimethylsilyl)oxy]pteridine is unique due to the presence of the trimethylsilyl groups, which confer enhanced stability and reactivity compared to other pteridine derivatives. This makes it particularly valuable in synthetic chemistry and various research applications .
Propiedades
Número CAS |
50255-86-2 |
|---|---|
Fórmula molecular |
C12H20N4O2Si2 |
Peso molecular |
308.48 g/mol |
Nombre IUPAC |
trimethyl-(2-trimethylsilyloxypteridin-4-yl)oxysilane |
InChI |
InChI=1S/C12H20N4O2Si2/c1-19(2,3)17-11-9-10(14-8-7-13-9)15-12(16-11)18-20(4,5)6/h7-8H,1-6H3 |
Clave InChI |
JJUJFJKLJVPCLF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=NC(=NC2=NC=CN=C21)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


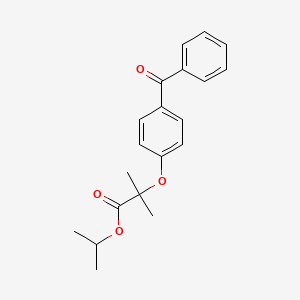
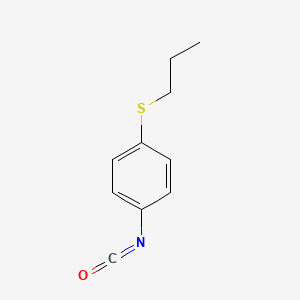
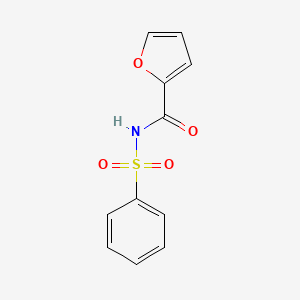
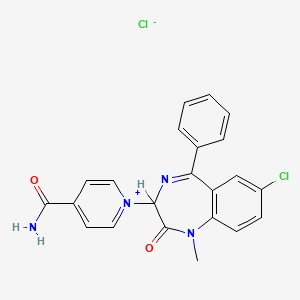
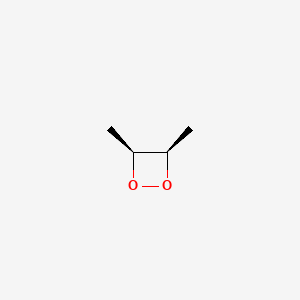
![2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one](/img/structure/B14651531.png)

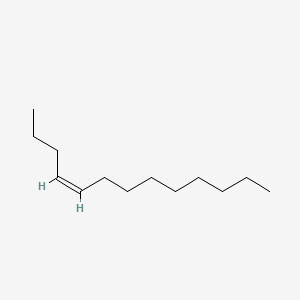
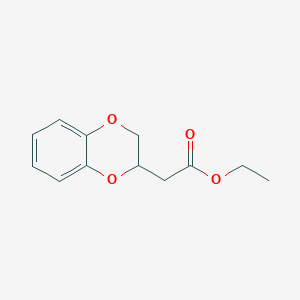
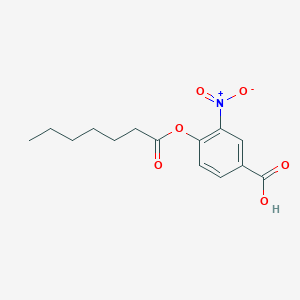
![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)
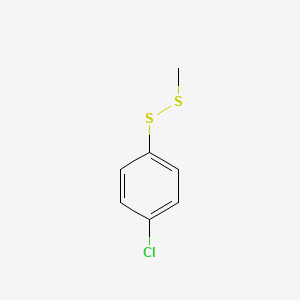
![3-Iodobicyclo[3.2.1]oct-2-ene](/img/structure/B14651578.png)

